molecular formula C23H24FN3O4S2 B2997020 N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide CAS No. 1048381-90-3

N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide

Cat. No.: B2997020
CAS No.: 1048381-90-3
M. Wt: 489.58
InChI Key: HMSQVWQXRFGUCU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide is a synthetic small molecule designed for research applications, integrating a benzothiazole core with a sulfonyl-pyrrolidine carboxamide structure tethered to a tetrahydrofuran moiety. This unique architecture combines multiple pharmacophores known to confer significant biological activity. The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with extensive literature documenting its diverse pharmacological potential, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties . Its derivatives are frequently explored in the development of new therapeutic agents due to their ability to interact with a variety of enzymatic targets and biological pathways . The incorporation of the sulfonyl group from a 4-fluorophenyl ring is a strategic feature often associated with enhanced binding affinity and metabolic stability in drug discovery. This compound is supplied exclusively for research purposes to investigate its potential biological activities and mechanism of action. It is a valuable tool for scientists in chemical biology and medicinal chemistry, useful for screening against disease-specific targets, studying structure-activity relationships (SAR), and developing novel bioactive molecules. Specific research applications may include, but are not limited to, the exploration of new anticancer, antimicrobial, or anti-inflammatory agents. Researchers are encouraged to consult the scientific literature on benzothiazole derivatives for further insight into its potential research utility . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(oxolan-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c24-16-9-11-18(12-10-16)33(29,30)27-13-3-7-20(27)22(28)26(15-17-5-4-14-31-17)23-25-19-6-1-2-8-21(19)32-23/h1-2,6,8-12,17,20H,3-5,7,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSQVWQXRFGUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3CCCO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and possible applications based on existing research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole ring : This is achieved through the reaction of 2-aminothiophenol with a suitable fluorinated benzaldehyde.
  • Introduction of the sulfonyl group : The benzo[d]thiazole derivative is then reacted with 4-fluorobenzenesulfonyl chloride using a base such as triethylamine.
  • Attachment of the pyrrolidine and tetrahydrofuran moieties : The final step includes coupling with a pyrrolidine derivative that contains a carboxamide functional group.

The overall structure can be represented as follows:

C17H20FN3O3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

The compound exhibits its biological activity primarily through interactions with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it has been suggested that it can inhibit kinases involved in inflammatory responses, potentially reducing inflammation and exhibiting anticancer properties.

Pharmacological Properties

Research indicates that compounds with similar structures often display a range of pharmacological effects, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : By targeting inflammatory pathways, these compounds may alleviate conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, suggesting potential use as antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For example:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry reported that benzo[d]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
  • Anti-inflammatory Research : Research indicated that similar compounds could effectively reduce cytokine production in inflammatory models, suggesting their utility in treating chronic inflammatory conditions .
  • Antimicrobial Efficacy : Compounds with structural similarities have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:

  • Substituents on the benzo[d]thiazole ring : Modifications can enhance binding affinity to biological targets.
  • Fluorination : The presence of fluorine atoms often improves metabolic stability and bioavailability.
Structural FeatureEffect on Activity
Benzo[d]thiazole ringEnhances anticancer activity
Sulfonyl groupIncreases solubility and bioactivity
Fluorine substitutionImproves binding affinity

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Sulfonyl Group Pyrrolidine Substituent Biological Activity
Target Compound Benzothiazole 4-Fluorophenyl Tetrahydrofuran-2-ylmethyl Not reported (analogs suggest anti-inflammatory potential)
(S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) Benzothiazole 4-Nitrophenyl None Anti-inflammatory (ulcerogenic index: 0.89 vs. celecoxib)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide Benzothiazole 4-Chlorophenyl None Not reported; chloro group may enhance cytotoxicity
ML277 (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide Thiazole Tosyl (p-toluenesulfonyl) None K$^+$ channel activator (IC$_{50}$ = 110 nM)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine None 5-Isopropyl-1,3,4-thiadiazole Not reported; thiadiazole moiety linked to antimicrobial activity

Key Observations :

  • Pyrrolidine Modifications : The tetrahydrofuran-2-ylmethyl group likely enhances solubility compared to unsubstituted pyrrolidine analogs .

Table 3: Reported Bioactivities of Analogues

Compound Target/Activity Potency Notes
Compound 43 () Cyclooxygenase (COX) inhibition Ulcerogenic index: 0.89 Comparable to celecoxib; nitro group may increase GI toxicity
ML277 () K$^+$ channel activation IC$_{50}$ = 110 nM Tosyl group critical for binding
5-Arylidene-2-thioxoimidazolidin-4-ones () Anticancer IC$_{50}$ = 1–10 µM Thioxo group enhances DNA intercalation
2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine () Antifungal MIC = 8 µg/mL Fluorine improves membrane permeability

Implications for the Target Compound :

  • The 4-fluorophenylsulfonyl group may reduce ulcerogenic risk compared to nitro-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Table 4: Property Comparison

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t$_{1/2}$)
Target Compound 3.2 (Moderate lipophilicity) ~0.1 (aqueous) Likely improved due to tetrahydrofuranmethyl group
Compound 43 () 2.8 <0.05 Nitro group may increase CYP450 metabolism
ML277 () 4.1 <0.01 High logP limits bioavailability

Critical Analysis :

  • The tetrahydrofuranmethyl substituent in the target compound likely reduces crystallinity, enhancing solubility over rigid analogs like ML277 .
  • Fluorine substitution minimizes oxidative metabolism, extending plasma half-life compared to chlorinated analogs .

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